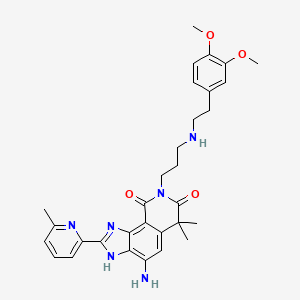
RSV L-protein-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RSV L-protein-IN-5 is a potent inhibitor targeting the large polymerase protein (L) of the respiratory syncytial virus (RSV). This compound has shown significant efficacy in inhibiting the replication of RSV, making it a promising candidate for antiviral therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of RSV L-protein-IN-5 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
RSV L-protein-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
RSV L-protein-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of RSV inhibitors.
Biology: Employed in research to understand the molecular mechanisms of RSV replication and inhibition.
Medicine: Investigated for its potential as an antiviral drug to treat RSV infections, particularly in infants and immunocompromised individuals.
Industry: Utilized in the development of antiviral therapies and diagnostic tools for RSV.
Mecanismo De Acción
RSV L-protein-IN-5 exerts its effects by targeting the large polymerase protein (L) of RSV. The compound inhibits the RNA-dependent RNA polymerase activity of the L protein, thereby blocking viral RNA synthesis. This inhibition prevents the replication of the virus and reduces the viral load in infected cells. The molecular targets and pathways involved include the polymerase active site and associated cofactors .
Comparación Con Compuestos Similares
RSV L-protein-IN-5 is unique in its high potency and specificity for the RSV L protein. Similar compounds include:
Triazole-1: Another RSV replication inhibitor that targets the L protein but with different binding characteristics.
AVG-388: An allosteric inhibitor of RSV RNA synthesis with a distinct mechanism of action.
BI-D: A small molecule inhibitor that affects the capping domain of the RSV L protein.
These compounds share similar antiviral properties but differ in their molecular targets, binding affinities, and mechanisms of action, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C31H36N6O4 |
|---|---|
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
4-amino-8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(6-methylpyridin-2-yl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C31H36N6O4/c1-18-8-6-9-22(34-18)28-35-26-21(32)17-20-25(27(26)36-28)29(38)37(30(39)31(20,2)3)15-7-13-33-14-12-19-10-11-23(40-4)24(16-19)41-5/h6,8-11,16-17,33H,7,12-15,32H2,1-5H3,(H,35,36) |
Clave InChI |
ZQJFKHMZMLDZIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NC3=C4C(=CC(=C3N2)N)C(C(=O)N(C4=O)CCCNCCC5=CC(=C(C=C5)OC)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


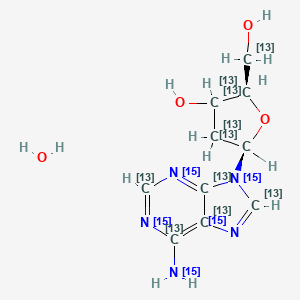
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
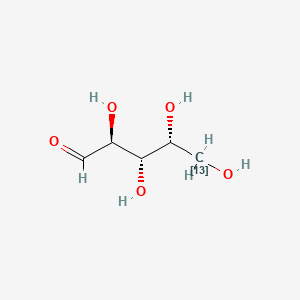
![(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
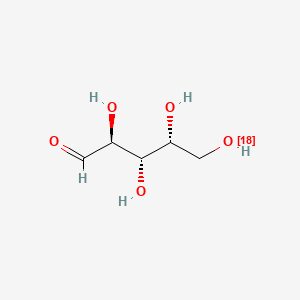
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)


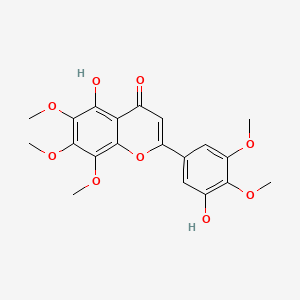

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
